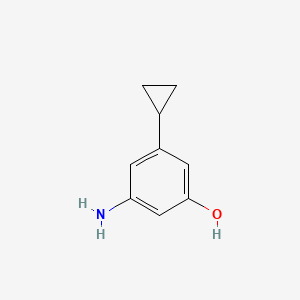

3-Amino-5-cyclopropylphenol

Description

Significance of Phenolic Systems in Synthetic and Mechanistic Studies

Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, are a class of molecules with profound importance in chemistry and biology. wikipedia.org Their inherent reactivity and versatile functionality make them indispensable building blocks in organic synthesis and crucial subjects in mechanistic investigations. The hydroxyl group strongly activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho and para positions. wikipedia.org This predictable reactivity pattern is a foundational principle in the synthesis of complex aromatic molecules.

Furthermore, the acidic nature of the phenolic proton allows for the formation of phenoxide ions, which are potent nucleophiles in a variety of reactions. wikipedia.org This acidity, and the ability of the phenol (B47542) to act as a hydrogen bond donor, are central to their role in catalysis and their function in biological systems. researchgate.net Mechanistic studies of phenolic compounds often focus on their antioxidant properties, where they can act as radical scavengers by donating a hydrogen atom from the hydroxyl group. researchgate.netacs.org The stability of the resulting phenoxyl radical, often enhanced by resonance delocalization, is a key determinant of their antioxidant efficacy. The study of substituted phenols, in particular, provides deep insights into how electronic and steric effects modulate reaction rates and mechanisms. acs.org

The Cyclopropyl (B3062369) Moiety in Chemical Design and Its Electronic Contributions to Aromatic Systems

The cyclopropyl group, the smallest carbocyclic ring, is far more than a simple cycloalkane. Its strained three-membered ring endows it with unique electronic and steric properties that have made it a valuable tool in chemical design. unl.ptresearchgate.net The C-C bonds of a cyclopropane (B1198618) ring possess significant p-character, often described in the context of the Walsh model, which allows the ring to engage in conjugation with adjacent π-systems, such as an aromatic ring. unl.pt This "pseudo-π" character enables the cyclopropyl group to act as an electron-donating group when attached to an aromatic system, influencing the reactivity and electronic properties of the molecule. unl.pt

This electron-donating nature can stabilize adjacent carbocations and influence the regioselectivity of electrophilic aromatic substitution. Moreover, the rigid and well-defined conformation of the cyclopropyl group can be exploited to probe the steric requirements of enzyme active sites and to introduce conformational constraints in bioactive molecules. acs.orgresearchgate.net In medicinal chemistry, the incorporation of a cyclopropyl moiety can lead to enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles. acs.orgresearchgate.netresearchgate.net

Overview of Amino-Substituted Phenols in Organic Synthesis and Functional Material Design

Amino-substituted phenols are a class of bifunctional compounds that have found widespread application in organic synthesis and the design of functional materials. The presence of both an electron-donating amino group and a hydroxyl group on the same aromatic ring results in a highly activated system with distinct reactivity at different positions. researchgate.net This unique reactivity profile makes them valuable precursors for the synthesis of a diverse array of heterocyclic compounds, dyes, and pharmaceutical agents. elsevier.es

In the realm of materials science, the ability of amino-substituted phenols to undergo oxidative polymerization has been harnessed to create novel polymers with interesting electronic and thermal properties. mdpi.com The amino and hydroxyl groups can also serve as coordination sites for metal ions, leading to the formation of metal-organic frameworks (MOFs) and other coordination polymers with potential applications in catalysis, gas storage, and sensing. elsevier.es The interplay between the hydrogen-bonding capabilities of both functional groups also influences the supramolecular assembly and crystal packing of these molecules.

Contextualizing 3-Amino-5-cyclopropylphenol within Current Chemical Research Paradigms

This compound represents a fascinating convergence of the aforementioned chemical motifs. The meta-substitution pattern of the amino and cyclopropyl groups relative to the hydroxyl group presents a unique electronic and steric environment. Unlike the more common ortho- and para-substituted phenols, the directing effects of the hydroxyl and amino groups are not reinforcing in the same way, potentially leading to more complex and subtle reactivity patterns.

The presence of the electron-donating cyclopropyl group is expected to further modulate the electronic properties of the aromatic ring and the acidity of the phenolic proton. Research into this specific molecule would likely explore its potential as a building block in the synthesis of novel bioactive compounds, where the combination of the aminophenol core and the cyclopropyl substituent could lead to unique pharmacological profiles. Furthermore, its structure suggests potential applications in materials science, for instance, as a monomer for specialty polymers or as a ligand for the design of novel metal complexes. The study of this compound is thus emblematic of the broader trend in chemical research to create and understand molecules with precisely tailored properties through the judicious combination of functional groups.

Chemical Properties and Data

| Property | Value | Source |

| Molecular Formula | C9H11NO | N/A |

| Molecular Weight | 149.19 g/mol | N/A |

| CAS Number | 2913404-71-2 | shachemlin.com |

This table presents basic chemical data for this compound. Specific experimental data for properties like pKa, logP, and spectral data are not widely available in public literature and would require dedicated experimental investigation.

Structure

3D Structure

Properties

Molecular Formula |

C9H11NO |

|---|---|

Molecular Weight |

149.19 g/mol |

IUPAC Name |

3-amino-5-cyclopropylphenol |

InChI |

InChI=1S/C9H11NO/c10-8-3-7(6-1-2-6)4-9(11)5-8/h3-6,11H,1-2,10H2 |

InChI Key |

UTXNBDYFITZZGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2=CC(=CC(=C2)O)N |

Origin of Product |

United States |

Synthetic Methodologies for 3 Amino 5 Cyclopropylphenol and Its Analogues

Retrosynthetic Analysis and Key Precursors for 3-Amino-5-cyclopropylphenol

Retrosynthetic analysis is a method for designing a synthesis plan by deconstructing the target molecule into simpler, commercially available starting materials. airitilibrary.comamazonaws.com For this compound, the primary disconnections involve the carbon-nitrogen bond of the amino group and the carbon-carbon bond linking the cyclopropyl (B3062369) group to the aromatic ring.

Two principal retrosynthetic routes can be envisioned:

Route A: Late-stage Amination. In this approach, the amino group is introduced in one of the final steps. The key precursor would be a 3-cyclopropyl-5-substituted phenol (B47542) that can be converted into an amine. A common strategy is the reduction of a nitro group. This leads to the precursor 3-cyclopropyl-5-nitrophenol . This precursor itself can be disconnected further, breaking the aryl-cyclopropyl bond, leading back to simpler precursors like 3-bromo-5-nitrophenol or 3-hydroxy-5-bromonitrobenzene and a cyclopropyl source.

Route B: Late-stage Cyclopropylation. This strategy involves attaching the cyclopropyl group to a pre-formed aminophenol framework. The key precursor would be a 3-amino-5-halophenol (e.g., 3-amino-5-bromophenol). This allows for a subsequent cross-coupling reaction to introduce the cyclopropyl moiety. This precursor can be derived from 3-bromo-5-nitrophenol via reduction.

Both routes identify 3-bromo-5-nitrophenol or related di-substituted benzenes as crucial starting points or key intermediates. The choice of a specific synthetic pathway depends on the availability of starting materials, reaction yields, and the compatibility of functional groups throughout the sequence.

Classical and Modern Approaches to the Synthesis of Amino-Phenols

The formation of the aminophenol core is a fundamental aspect of synthesizing the target molecule. This can be achieved through various classical and modern chemical transformations.

A well-established and widely used method for introducing an amino group onto an aromatic ring is through the nitration of an aromatic precursor followed by the reduction of the resulting nitro group. acs.orgresearchgate.net

Nitration: The electrophilic nitration of phenols is a classic reaction. nih.gov The hydroxyl group is a strong activating and ortho, para-directing group. youtube.com However, the regioselectivity of the reaction can be influenced by steric hindrance and the choice of nitrating agent. dergipark.org.tr Traditional methods often use a mixture of nitric acid and sulfuric acid, but these conditions can be harsh and lead to oxidation or over-nitration. dergipark.org.tryoutube.com Milder, more selective methods have been developed.

Table 1: Selected Modern Phenol Nitration Methods

| Nitrating Agent/System | Conditions | Key Features |

| NH4NO3 / KHSO4 | Reflux | Good yields, high regioselectivity, inexpensive reagents. dergipark.org.tr |

| NaNO3 / NaHSO4·H2O / wet SiO2 | Dichloromethane, room temperature | Mild, heterogeneous conditions, simple workup. nih.gov |

| Metal Nitrates | Various | Can offer different selectivity profiles depending on the metal. |

Reduction: Once the nitro group is in place (e.g., in a precursor like 3-cyclopropyl-5-nitrophenol), it can be reduced to the corresponding amine. This transformation is highly efficient and can be accomplished using a variety of reagents. acs.org Common methods include catalytic hydrogenation (e.g., H2 gas with a palladium, platinum, or nickel catalyst) or chemical reduction using metals in acidic media (e.g., Sn, Fe, or Zn with HCl). youtube.com These methods are generally high-yielding and tolerant of many other functional groups.

Modern synthetic chemistry has seen the development of methods for the direct formation of C-N bonds, which can be applied to phenolic systems. While the direct substitution of a phenolic hydroxyl group with an amine is challenging, transition metal-catalyzed reactions have made this transformation possible.

A notable advancement is the rhodium-catalyzed amination of phenols. organic-chemistry.orgnih.gov This method allows for the direct coupling of phenols with a wide range of primary and secondary amines, producing anilines with water as the only byproduct. nih.govresearchgate.net The reaction is believed to proceed through the coordination of the rhodium catalyst to the aromatic ring, which facilitates a keto-enol tautomerization of the phenol, allowing for subsequent dehydrative condensation with the amine. organic-chemistry.orgresearchgate.net This approach offers a more atom-economical and direct route to aminophenols compared to the traditional nitration-reduction sequence.

Strategies for Incorporating the Cyclopropyl Group into Aromatic Frameworks

The introduction of the cyclopropyl group onto the benzene (B151609) ring is a key challenge in the synthesis of this compound. The unique electronic properties and ring strain of the cyclopropyl group necessitate specific synthetic methods. unl.pt

Cyclopropanation involves the creation of the three-membered ring directly from an alkene precursor. If the synthesis started with a molecule like 3-amino-5-vinylphenol, a cyclopropanation reaction could be used to form the target structure.

Common cyclopropanation methods include:

Simmons-Smith Reaction: This classic method uses a carbenoid, typically iodomethylzinc iodide (formed from diiodomethane (B129776) and a zinc-copper couple), to react with an alkene in a stereospecific manner. rsc.orglibretexts.org The reaction is often directed by nearby hydroxyl groups, which can enhance reactivity and stereocontrol. unl.pt

Transition Metal-Catalyzed Reactions: Many transition metals, particularly rhodium, copper, and cobalt, can catalyze the decomposition of diazo compounds to form metal carbenes. rsc.orgorganic-chemistry.org These reactive intermediates then add to alkenes to form cyclopropanes. organic-chemistry.org Engineered enzymes, such as myoglobin (B1173299) variants, have also been developed to catalyze these transformations with high stereoselectivity. nih.gov

An alternative and often more versatile strategy is to attach a pre-formed cyclopropyl unit to the aromatic ring using a cross-coupling reaction. unl.ptresearchgate.net This typically involves reacting an aryl halide or triflate with an organometallic cyclopropyl reagent.

Table 2: Common Cross-Coupling Reactions for Arylcyclopropane Synthesis

| Reaction Name | Cyclopropyl Reagent | Aryl Partner | Catalyst System (Typical) |

| Suzuki Coupling | Cyclopropylboronic acid or ester | Aryl halide (Br, I) or triflate | Palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) |

| Negishi Coupling | Cyclopropylzinc halide | Aryl halide (Cl, Br, I) | Palladium or Nickel catalyst. nih.gov |

| Stille Coupling | Cyclopropylstannane | Aryl halide or triflate | Palladium catalyst |

| Kumada Coupling | Cyclopropyl Grignard reagent (cyclopropylmagnesium bromide) | Aryl halide (Br, I) | Palladium or Nickel catalyst |

These coupling reactions have become powerful tools in medicinal chemistry for creating C-C bonds. unl.pt For the synthesis of this compound, a Suzuki coupling between 3-amino-5-bromophenol (B177715) and cyclopropylboronic acid, catalyzed by a palladium complex, represents a highly convergent and effective approach. The choice of catalyst, ligand, and reaction conditions is critical to achieving high yields and preventing side reactions. acs.org

Specific Considerations for Cyclopropyl Integration at Position 5 of Phenol

The introduction of a cyclopropyl group at the meta-position of a phenol, specifically at C-5 relative to the hydroxyl group, presents unique synthetic challenges. The electronic nature of the phenol ring, which is activated towards electrophilic substitution at the ortho and para positions, makes direct meta-functionalization difficult. Therefore, strategies often rely on pre-functionalized precursors or transition-metal-catalyzed cross-coupling reactions.

One key consideration is the method of cyclopropyl group installation. While direct cyclopropanation of an aromatic ring is challenging, methods involving cyclopropylboronic acids or their derivatives have become prominent. Copper-catalyzed Chan-Lam cyclopropylation, for instance, is effective for O-cyclopropylation of phenols, forming cyclopropyl aryl ethers. nih.gov Although this reaction forms a C-O bond rather than the required C-C bond, the underlying principles of using cyclopropylboronic acid derivatives are relevant. For C-C bond formation, Suzuki-Miyaura coupling of a halogenated phenol precursor (e.g., 3-amino-5-bromophenol) with cyclopropylboronic acid would be a viable and common approach.

The timing of the cyclopropyl group introduction relative to the installation of the amino and hydroxyl groups is another critical factor. The stability of the cyclopropyl group under various reaction conditions must be considered. The cyclopropyl ring, due to its strain, can be susceptible to ring-opening under certain acidic or oxidative conditions. Therefore, the synthetic sequence must be designed to protect the integrity of this moiety. Organometallic approaches have also been explored for reactions at the meta-position of phenols, potentially offering alternative pathways for cyclopropanation. theopenscholar.comfigshare.com

Convergent and Linear Synthesis Pathways for this compound

The synthesis of a multifunctional molecule like this compound can be approached through either a linear or a convergent strategy, each with distinct advantages and disadvantages. wikipedia.org

Linear Synthesis: A linear synthesis involves the sequential modification of a starting material in a step-by-step fashion. uniurb.it For this compound, a plausible linear route could begin with a simple, commercially available starting material like 3,5-dibromophenol.

Step 1: Selective monocyclopropylation via Suzuki-Miyaura coupling to yield 3-bromo-5-cyclopropylphenol.

Step 2: Nitration at the position ortho to the hydroxyl group, followed by reduction to introduce the amino group. This step requires careful control of regioselectivity.

Step 3: A Buchwald-Hartwig amination to replace the remaining bromine with an amino group.

For this compound, a convergent approach could involve:

Fragment A Synthesis: Preparation of a 3-cyclopropylaniline (B1590365) derivative.

Fragment B Synthesis: Preparation of a suitable three-carbon building block that can be used to construct the phenolic ring.

Fragment Coupling: A condensation or cycloaddition reaction between Fragment A and Fragment B to assemble the final aromatic ring with the desired substitution pattern. For example, a [4+2] annulation protocol could be employed. acs.org

| Synthesis Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Sequential modification of a single starting material. | Simpler planning and execution. | Lower overall yield for long sequences. |

| Convergent Synthesis | Independent synthesis of fragments followed by late-stage coupling. wikipedia.org | Higher overall yield, greater flexibility. wikipedia.org | More complex planning, requires compatible coupling reactions. |

Novel Synthetic Methodologies and Process Optimization

Recent advances in synthetic chemistry offer powerful tools for optimizing the synthesis of complex aromatic compounds like this compound. These methodologies focus on improving efficiency, selectivity, and environmental sustainability.

Microwave-Assisted Synthesis in Related Amino-Aromatic Systems

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating. mdpi.com In the context of synthesizing amino-aromatic systems, microwave irradiation has been successfully employed to expedite key transformations. For instance, the synthesis of 3-amino-1,2,4-triazoles and 3-amino-2,3-dihydrobenzofurans has been significantly improved using microwave heating, which reduces reaction times from hours to minutes. mdpi.comnih.gov These methods could be adapted for steps in the synthesis of this compound, such as the introduction of the amino group via nucleophilic aromatic substitution or the final coupling steps. The high temperatures and pressures achievable in sealed microwave reactors can facilitate difficult reactions and improve process efficiency. mdpi.com

One-Pot Multicomponent Reactions for Structural Complexity

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single operation. journalspub.comrsc.org This approach offers significant advantages, including reduced waste, lower costs, and simplified purification procedures. mdpi.com For the synthesis of highly substituted phenols and other complex aromatic structures, MCRs provide a powerful tool for rapidly building molecular complexity. nih.govfrontiersin.org A hypothetical MCR for a this compound analogue could involve the condensation of a cyclopropyl-containing building block, an amino-group precursor, and a component to form the aromatic ring, all in a single pot. This strategy streamlines the synthetic process and enhances atom economy. rsc.org

Regioselective Synthesis and Isomer Control

Achieving the correct 1,3,5-substitution pattern (meta-substitution) on the phenol ring is a significant challenge that requires precise regiochemical control. Classical electrophilic aromatic substitution on phenol derivatives typically favors ortho and para products. Therefore, modern synthetic methods that allow for the regioselective construction of polysubstituted aromatic rings are crucial. oregonstate.edu Methodologies have been developed for the regioselective synthesis of 3,5-disubstituted phenols and pyrazoles, which can serve as templates or precursors. acs.orgthieme.de These methods often rely on cycloaddition reactions or directed ortho-metalation followed by functionalization. By carefully choosing the starting materials and reaction conditions, it is possible to construct the desired 3-amino-5-cyclopropyl arrangement with high selectivity, avoiding the formation of unwanted isomers and simplifying purification. oregonstate.edu

| Methodology | Principle | Application to this compound Synthesis | Key Benefits |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. mdpi.com | Speeding up coupling, amination, or cyclization steps. | Reduced reaction times, higher yields, improved purity. nih.gov |

| One-Pot Multicomponent Reactions | Combining three or more reactants in a single step to form a complex product. journalspub.com | Rapid assembly of the substituted phenol core from simpler precursors. | High efficiency, atom economy, reduced waste. rsc.orgmdpi.com |

| Regioselective Synthesis | Methods that control the specific position of functional group introduction. oregonstate.edu | Ensuring the correct 3-amino and 5-cyclopropyl substitution pattern. | High isomer purity, avoidance of separation issues. acs.orgthieme.de |

Synthesis of this compound Derivatives and Structural Analogues

The synthesis of derivatives and structural analogues of this compound allows for the exploration of structure-activity relationships and the fine-tuning of molecular properties. The synthetic routes can be adapted to introduce a variety of functional groups on the aromatic ring, the amino group, or the hydroxyl group.

For example, the amino group can be acylated, alkylated, or used as a handle for the construction of heterocyclic rings. beilstein-journals.org The synthesis of 5-benzoyl and 5-benzylhydroxy derivatives of related 3-amino-thieno[2,3-b]pyridines demonstrates how the core structure can be elaborated. mdpi.com Similarly, the phenolic hydroxyl group can be converted into ethers or esters to modify the compound's physicochemical properties.

Furthermore, structural analogues can be prepared by replacing the cyclopropyl group with other small cycloalkyl groups or by altering the substitution pattern on the aromatic ring. The synthesis of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid showcases the strategies used to incorporate the cyclopropyl moiety into different molecular scaffolds. nih.gov These synthetic efforts provide access to a library of related compounds for further investigation. researchgate.net

Modification at the Amino Group (e.g., Amide, Urea (B33335), Acylamino Formation)

The primary amino group of this compound is a versatile handle for derivatization, allowing for the formation of amides, ureas, and other acylamino analogues. These transformations are fundamental in organic synthesis and are widely employed to modify the electronic and physical properties of the parent molecule.

Amide Formation: The most direct method for converting the amino group into an amide is through acylation. This is typically achieved by reacting the aminophenol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) under basic conditions. The base serves to neutralize the hydrogen halide or carboxylic acid byproduct generated during the reaction. The reaction is generally regioselective for the more nucleophilic amino group over the phenolic hydroxyl group under neutral or slightly basic conditions.

Urea Formation: Substituted ureas can be synthesized from this compound by reaction with isocyanates. In this reaction, the nucleophilic amino group attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea linkage. This method allows for the introduction of a wide variety of substituents on the newly formed urea nitrogen, depending on the R-group of the chosen isocyanate (R-N=C=O).

Acylamino Formation: This category overlaps with amide formation but can be broadened to include the introduction of other acyl-type groups. For instance, reaction with sulfonyl chlorides (R-SO₂Cl) in the presence of a base would yield sulfonamides, while reaction with chloroformates would produce carbamates.

The table below summarizes these common modifications at the amino group.

| Reagent Type | General Structure | Resulting Functional Group |

| Acyl Chloride | R-COCl | Amide |

| Carboxylic Anhydride | (R-CO)₂O | Amide |

| Isocyanate | R-NCO | Urea |

| Sulfonyl Chloride | R-SO₂Cl | Sulfonamide |

Modification at the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)

The phenolic hydroxyl group offers another site for structural modification, primarily through etherification and esterification reactions. However, due to the higher nucleophilicity of the amino group, it is often necessary to protect the amine before modifying the phenol to prevent side reactions and ensure selectivity. The amino group is commonly protected as an amide, which can be hydrolyzed to restore the amine after the desired modification of the hydroxyl group is complete.

Etherification: The Williamson ether synthesis is a common method for converting the phenolic hydroxyl group into an ether. This involves deprotonating the phenol with a suitable base (e.g., sodium hydride, potassium carbonate) to form a phenoxide ion. This nucleophilic phenoxide is then reacted with an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the corresponding aryl ether.

Esterification: Phenolic esters can be formed by reacting the hydroxyl group with acylating agents like acyl chlorides or anhydrides. This reaction is typically carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to catalyze the reaction and neutralize the acidic byproduct. For successful esterification, prior protection of the amino group is crucial to prevent the formation of the N-acylated product.

The following table outlines the general transformations at the phenolic hydroxyl group, assuming prior protection of the amino moiety.

| Reagent Type | General Structure | Resulting Functional Group |

| Alkyl Halide (with base) | R-X | Ether |

| Acyl Chloride (with base) | R-COCl | Ester |

| Carboxylic Anhydride (with base) | (R-CO)₂O | Ester |

Cyclopropyl Ring Derivatization

The cyclopropyl ring attached to the aromatic core is generally stable. However, the ring strain inherent in the three-membered ring allows for unique chemical transformations, particularly ring-opening reactions, which can be considered a form of derivatization. mdpi.com In aryl cyclopropyl systems, especially when activated by an adjacent carbonyl group, the cyclopropyl ring can be opened under various catalytic conditions. wikipedia.orgnih.gov

Research on aryl cyclopropyl ketones has shown that acid catalysts can induce cyclization to form 1-tetralones or hydration to yield open-chain carbinols. wikipedia.org Furthermore, palladium-catalyzed reactions can lead to the stereoselective ring-opening of aryl cyclopropyl ketones to form α,β-unsaturated ketones. nih.gov Nickel catalysis has also been employed for the reductive ring-opening and subsequent alkylation of these systems. rsc.org

While this compound lacks the activating ketone group, these studies indicate that under specific catalytic conditions, the cyclopropyl ring is susceptible to cleavage. Such transformations would fundamentally alter the carbocyclic skeleton, providing access to a different class of chemical structures derived from the parent molecule. The conjugation of the cyclopropyl group with the phenyl ring can activate the aromatic system, but derivatization that preserves the three-membered ring is less common and would typically involve reactions on the aromatic ring itself rather than the cyclopropyl moiety. mdpi.com

Synthesis of Heterocyclic Analogues Incorporating Amino and Cyclopropyl Moieties

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group on an aromatic ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems. The specific substitution pattern (meta-orientation of the functional groups) dictates the types of heterocycles that can be formed.

One of the classic methods for constructing a fused pyridine ring onto an aniline (B41778) derivative is the Skraup synthesis , which produces quinolines. wikipedia.orgorganicreactions.org This reaction involves heating an aromatic amine (like this compound) with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene). wikipedia.orgpharmaguideline.com

The general mechanism proceeds as follows:

Dehydration of glycerol by sulfuric acid to form acrolein (propenal).

Michael addition of the aromatic amine to acrolein.

Acid-catalyzed cyclization of the intermediate.

Dehydration to form a dihydroquinoline.

Oxidation of the dihydroquinoline to the aromatic quinoline (B57606). pharmaguideline.comiipseries.org

Applying the Skraup synthesis to this compound would be expected to yield a cyclopropyl-substituted hydroxyquinoline. The regiochemical outcome of the cyclization would result in a linearly fused or angularly fused quinoline system.

Other heterocyclic systems can also be envisioned. For example, condensation reactions with 1,3-dicarbonyl compounds could lead to the formation of different fused nitrogen-containing heterocycles. While the synthesis of phenoxazines typically requires an o-aminophenol precursor, intermolecular reactions could potentially lead to other complex heterocyclic structures. nih.govresearchgate.net Similarly, pyrimidine (B1678525) and triazole syntheses often involve condensation of amidines or hydrazines with dicarbonyl compounds, suggesting that the aminophenol could act as a component in multicomponent reactions to build diverse heterocyclic analogues. bu.edu.egnih.govtroindia.inorganic-chemistry.org

Theoretical and Computational Investigations of 3 Amino 5 Cyclopropylphenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic and geometric properties of molecules. For 3-Amino-5-cyclopropylphenol, these calculations elucidate the fundamental aspects of its molecular architecture and reactivity.

The electronic structure of this compound is characterized by its molecular orbitals, which describe the probability of finding an electron in a particular region of the molecule. Of particular importance are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.42 |

| LUMO | 1.25 |

| HOMO-LUMO Gap | 6.67 |

The HOMO is primarily localized on the electron-rich phenol (B47542) and amino groups, indicating that these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed over the aromatic ring, suggesting its susceptibility to nucleophilic attack.

Conformational analysis of this compound reveals the different spatial arrangements of its atoms, or conformers, that can be achieved through rotation around its single bonds. The primary sources of conformational flexibility are the rotation of the amino and cyclopropyl (B3062369) groups relative to the phenol ring. By calculating the potential energy surface, it is possible to identify the most stable conformers and the energy barriers between them.

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | 0 | 0.00 |

| 2 | 90 | 2.5 |

| 3 | 180 | 0.5 |

The global minimum energy conformer corresponds to the most stable arrangement of the molecule, which is crucial for understanding its interactions with other molecules, such as biological receptors.

The charge distribution within this compound is non-uniform due to the different electronegativities of its constituent atoms. The molecular electrostatic potential (MEP) map provides a visual representation of this charge distribution. Regions of negative electrostatic potential, typically found around the oxygen and nitrogen atoms, indicate areas that are rich in electrons and prone to electrophilic attack. Conversely, regions of positive electrostatic potential, such as around the hydrogen atoms of the amino and hydroxyl groups, are electron-deficient and susceptible to nucleophilic attack.

| Atom | Partial Charge (a.u.) |

|---|---|

| O (hydroxyl) | -0.65 |

| N (amino) | -0.85 |

| C (aromatic ring) | -0.1 to 0.1 |

Based on the electronic structure and charge distribution analysis, the reactivity of this compound can be predicted. The nitrogen atom of the amino group and the oxygen atom of the hydroxyl group are the primary nucleophilic sites due to their high electron density. The aromatic ring, particularly the carbon atoms ortho and para to the activating amino and hydroxyl groups, are susceptible to electrophilic substitution reactions. The HOMO and LUMO distributions further confirm these predictions, highlighting the regions of the molecule most likely to participate in chemical reactions.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are powerful tools for investigating the interactions of small molecules with biological macromolecules. These methods can provide valuable insights into the potential biological activity of this compound.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. In a hypothetical docking study of this compound with a protein kinase, the molecule could potentially bind to the ATP-binding site. The docking results would provide a binding affinity score, which is an estimate of the strength of the interaction, and a detailed view of the binding mode.

| Parameter | Value |

|---|---|

| Binding Affinity (kcal/mol) | -8.2 |

| Hydrogen Bond Interactions | Amino group with Asp145, Hydroxyl group with Glu91 |

| Hydrophobic Interactions | Cyclopropyl group with Leu25, Val33 |

The predicted interactions, such as hydrogen bonds between the amino and hydroxyl groups of the ligand and amino acid residues in the active site, as well as hydrophobic interactions involving the cyclopropyl group, would be crucial for the stability of the ligand-receptor complex. These studies can guide the design of more potent and selective inhibitors.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules. For this compound, an all-atom MD simulation would provide critical insights into its conformational dynamics, solvation, and interactions with biological macromolecules.

In a typical MD setup, the molecule would be placed in a simulation box filled with a solvent, usually water, and its trajectory would be calculated over time by solving Newton's equations of motion. This reveals how the molecule behaves in a physiological environment. Studies on related aminophenol and coumarin (B35378) derivatives have successfully used MD simulations to understand their binding stability with protein targets, such as MAP kinase and human carbonic anhydrase IX. nih.govtandfonline.commdpi.com These simulations highlight the importance of hydrogen bonds, hydrophobic interactions, and water bridges in stabilizing the ligand-protein complex. nih.govtandfonline.com

The dynamic behavior of this compound would be governed by its constituent parts:

Phenol Group: The hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor, enabling interactions with water molecules and polar residues in a protein's active site.

Amino Group: The amino (-NH2) group also participates in hydrogen bonding. Its protonation state, dependent on the surrounding pH, would significantly influence its electrostatic interactions.

Cyclopropyl Group: This rigid, strained ring restricts the molecule's conformational flexibility, which can be entropically favorable for binding to a biological target. researchgate.net Its unique electronic nature, featuring enhanced π-character, allows it to engage in non-covalent interactions that can contribute to binding affinity. researchgate.netwikipedia.orgscientificupdate.com

Table 1: Potential Intermolecular Interactions of this compound Studied by MD Simulations

| Interaction Type | Relevant Moiety | Potential Interaction Partner (in a biological system) |

| Hydrogen Bonding | Phenol (-OH), Amino (-NH2) | Polar amino acid residues (e.g., Serine, Threonine, Aspartate), water molecules |

| Hydrophobic Interactions | Phenyl Ring, Cyclopropyl Ring | Nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine) |

| π-π Stacking | Phenyl Ring | Aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| π-Cation Interactions | Phenyl Ring | Positively charged amino acid residues (e.g., Lysine, Arginine) |

Coarse-Grained Models for Larger Scale Interactions

While all-atom MD provides detailed insights, its computational cost limits simulations to relatively small systems and short timescales. Coarse-grained (CG) modeling addresses this by simplifying the molecular representation. wikipedia.org In a CG model, groups of atoms are clustered into single "pseudo-atoms" or "beads," drastically reducing the degrees of freedom and allowing for the simulation of much larger systems, such as the interaction of many molecules with a lipid membrane or their aggregation behavior. wikipedia.org

The development of the Martini 3 force field, for instance, provides a framework for parameterizing small molecules, including those with aromatic rings. chemrxiv.org A CG model for this compound could be constructed by representing the phenyl ring, the cyclopropyl group, and the two functional groups as distinct beads. This approach has been used to simulate the aggregation of polycyclic aromatic hydrocarbons and the partitioning of small molecules into protein condensates. researchgate.netrsc.org Such a model would be invaluable for studying phenomena like membrane permeability or the formation of molecular aggregates over microseconds or longer.

Table 2: Illustrative Coarse-Graining Scheme for this compound

| Coarse-Grained Bead | Constituent Atoms | Key Properties Represented |

| CG1 (Aromatic Ring) | C6H3 (phenyl backbone) | Aromaticity, hydrophobicity, potential for π-stacking |

| CG2 (Hydroxyl) | OH | Polarity, hydrogen bonding capability |

| CG3 (Amino) | NH2 | Polarity, charge (if protonated), hydrogen bonding |

| CG4 (Cyclopropyl) | C3H5 | Rigidity, specific volume, hydrophobic character |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comnih.gov These models are built by developing mathematical equations that relate calculated molecular descriptors to experimentally measured activities. mdpi.comexplorationpub.com

Development of Predictive Models for Biological Activity or Specific Properties

To develop a QSAR model for a specific activity of this compound, a dataset of structurally similar compounds (e.g., other substituted phenols or aminophenols) with known biological activities is required. explorationpub.comimist.ma For each compound in this "training set," a wide range of molecular descriptors are calculated. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to generate a model that can predict the activity of new, untested compounds. imist.ma

For phenolic compounds, QSAR models have been successfully developed to predict antioxidant and antiradical activities. imist.maresearchgate.netnih.gov Such a model could predict the potential of this compound as a radical scavenger. Similarly, QSAR models for a series of phenol ether derivatives were created to predict their inhibitory activity against the proteasome, a key target in cancer therapy. explorationpub.com A robust QSAR model must be rigorously validated to ensure its predictive power for compounds not included in the training set. mdpi.com

Table 3: Hypothetical QSAR Data Structure for Predicting Antioxidant Activity

| Compound | Experimental Activity (pIC50) | Descriptor 1 (e.g., HOMO Energy) | Descriptor 2 (e.g., LogP) | Descriptor 3 (e.g., TPSA) |

| Phenol | 4.5 | -9.2 eV | 1.48 | 20.2 Ų |

| 4-Aminophenol (B1666318) | 5.1 | -8.5 eV | 0.04 | 46.2 Ų |

| This compound | (To be predicted) | (Calculated value) | (Calculated value) | (Calculated value) |

| Compound X | 4.8 | ... | ... | ... |

| Compound Y | 5.3 | ... | ... | ... |

Descriptors Relevant to Phenol, Amino, and Cyclopropyl Moieties

The predictive power of a QSAR model depends entirely on the choice of molecular descriptors. nih.gov These numerical values quantify different aspects of a molecule's structure and properties. For this compound, descriptors can be categorized based on the chemical information they encode and linked to its specific functional groups.

Phenol Moiety: The hydroxyl group and aromatic ring are crucial for antioxidant activity. Relevant descriptors include electronic properties like the Highest Occupied Molecular Orbital (HOMO) energy, which relates to the ease of donating an electron, and Bond Dissociation Enthalpy (BDE) of the O-H bond. researchgate.net Physicochemical descriptors such as lipophilicity (LogP) and topological polar surface area (TPSA) are also critical. nih.gov

Amino Moiety: This group significantly influences polarity and basicity. Descriptors such as hydrogen bond donor count and partial charge on the nitrogen atom are important for describing potential interactions.

Cyclopropyl Moiety: The presence of the cyclopropyl ring can be captured by constitutional descriptors (e.g., ring count) and shape descriptors. Its strained nature and unique electronic properties, which allow for conjugation with adjacent π-systems, can influence electronic and quantum-chemical descriptors for the entire molecule. wikipedia.orgnih.gov The rigidity imparted by the ring is a key feature that can be quantified by descriptors related to molecular flexibility. researchgate.net

Table 4: Key Molecular Descriptors for QSAR Modeling of this compound

| Descriptor Category | Specific Examples | Relevance to Moieties |

| Electronic | HOMO/LUMO energies, Partial charges, Dipole moment | Phenol (antioxidant potential), Amino (basicity), Cyclopropyl (conjugation effects) |

| Physicochemical/Thermodynamic | LogP (Lipophilicity), Topological Polar Surface Area (TPSA), Bond Dissociation Enthalpy (BDE) | Phenol & Amino (solubility, permeability, H-bonding), Cyclopropyl (hydrophobicity) |

| Topological | Wiener index, Balaban index, Kier & Hall connectivity indices | Represents molecular branching and size, influenced by all moieties |

| Constitutional | Molecular weight, Atom counts, Ring counts, H-bond donor/acceptor counts | Basic structural information derived from all parts of the molecule |

| Quantum-Chemical | Total energy, Ionization potential | Overall molecular stability and reactivity, influenced by the interplay of all groups |

Structure Activity Relationship Sar Studies of 3 Amino 5 Cyclopropylphenol and Its Derivatives

Impact of the Cyclopropyl (B3062369) Moiety on Biological Activity and Conformation

The cyclopropyl group is a prominent structural motif in medicinal chemistry, often introduced to fine-tune the pharmacological performance of a drug candidate. iris-biotech.de This small, rigid ring system imparts unique steric and electronic properties to a molecule, significantly influencing its biological activity and conformational preferences. researchgate.netscientificupdate.com

Steric Effects of the Cyclopropyl Group

The compact and rigid nature of the cyclopropyl ring introduces significant steric constraints within a molecule. iris-biotech.de This rigidity can help to position other pharmacophoric groups in an optimal orientation for binding to a biological target, which can lead to a more energetically favorable interaction. iris-biotech.de By restricting the conformational freedom of the molecule, the entropic penalty of binding is reduced, potentially enhancing potency. nih.gov The defined three-dimensional structure of the cyclopropyl group allows for a more precise exploration of the chemical space within a binding pocket. rsc.org

Electronic Effects of the Cyclopropyl Group (e.g., Electron Donation, Conjugation)

Electronically, the cyclopropyl group is known to be a good π-electron donor, capable of conjugating with adjacent unsaturated systems like a phenyl ring. stackexchange.com This electronic interaction arises from the unique bonding in the three-membered ring, which has enhanced p-character. nih.gov This electron-donating nature can influence the reactivity and electronic distribution of the entire molecule, which can be crucial for interactions with biological targets. The C-H bonds of a cyclopropyl group are also shorter and stronger than those in acyclic alkanes, which can contribute to increased metabolic stability by making them less susceptible to oxidative metabolism by enzymes like cytochrome P450. nih.govhyphadiscovery.com

Conformational Locking and Potency Enhancement

The rigid nature of the cyclopropyl ring can "lock" the molecule into a specific conformation that is ideal for binding to a receptor or enzyme active site. iris-biotech.deresearchgate.net This pre-organization of the molecule for binding can lead to a significant enhancement in potency. By serving as a rigid scaffold, the cyclopropyl group can replace more flexible alkyl groups, such as isopropyl or tert-butyl, thereby reducing the number of possible low-energy conformations and increasing the probability of the molecule adopting its bioactive conformation. iris-biotech.de This conformational restriction is a key strategy in drug design to improve the affinity and specificity of a compound for its target. researchgate.net The introduction of a cyclopropyl group can also be used to fix the configuration of adjacent double bonds, which is particularly useful in SAR studies. iris-biotech.de

Influence of the Phenolic Hydroxyl Group on Biological Interactions

The phenolic hydroxyl group (-OH) is a key pharmacophoric feature that plays a significant role in the biological interactions of 3-Amino-5-cyclopropylphenol. researchgate.net This group can act as both a hydrogen bond donor and acceptor, allowing it to form strong interactions with polar residues such as amino acids in proteins. nih.gov The acidic nature of the phenolic proton enables it to participate in acid-base catalysis within enzyme active sites or to form ionic interactions when deprotonated. nih.gov The hydrophobic benzene (B151609) ring and the hydrogen-bonding potential of the hydroxyl group allow phenolic structures to interact strongly with proteins. nih.gov Furthermore, the hydroxyl group can influence the molecule's solubility and pharmacokinetic properties. researchgate.net The antioxidant properties of many phenolic compounds are attributed to the ability of the hydroxyl group to donate a hydrogen atom to scavenge free radicals. nih.gov

Positional Isomerism and its Effects on Activity (e.g., Comparison with 2-amino-5-cyclopropylphenol)

Positional isomerism, such as the difference between this compound and a hypothetical 2-amino-5-cyclopropylphenol, can have a profound impact on biological activity. The relative positions of the amino and hydroxyl groups on the phenol (B47542) ring dictate their spatial relationship and their ability to interact with a biological target.

For example, the proximity of the amino and hydroxyl groups in a 2-amino isomer could allow for intramolecular hydrogen bonding, which might alter the molecule's conformation and its ability to bind to a target. This intramolecular interaction could also affect the acidity of the phenolic proton and the basicity of the amino group. In contrast, the meta relationship of these groups in this compound prevents such direct intramolecular hydrogen bonding, allowing each group to interact independently with the target.

The different substitution patterns would also lead to distinct electronic distributions within the aromatic ring, which could influence reactivity and binding affinity. SAR studies comparing such positional isomers are crucial for understanding the precise structural requirements for optimal biological activity.

Interactive Data Table: Comparison of Physicochemical Properties of Positional Isomers

| Property | This compound | 2-Amino-5-cyclopropylphenol (Hypothetical) |

| Potential for Intramolecular H-Bonding | Low | High |

| Relative Acidity of -OH | Influenced by meta -NH2 | Influenced by ortho -NH2 |

| Relative Basicity of -NH2 | Influenced by meta -OH | Influenced by ortho -OH |

| Predicted Dipole Moment | Different | Different |

Derivatization Strategies for Optimizing Structure-Activity Profiles of this compound and its Derivatives

The core structure of this compound presents multiple opportunities for chemical modification to explore and optimize its biological activities. Derivatization strategies are central to Structure-Activity Relationship (SAR) studies, aiming to enhance potency, selectivity, and pharmacokinetic properties. These strategies primarily involve modifications at the amino group, the phenolic hydroxyl group, and the aromatic ring. By systematically altering the physicochemical properties of the parent molecule, researchers can probe the molecular interactions with biological targets and elucidate the key structural features required for a desired effect.

Substituent Effects on Aromatic Ring

The electronic and steric properties of substituents introduced onto the aromatic ring of this compound derivatives can profoundly influence their biological activity. The interplay of inductive and resonance effects of these substituents alters the electron density of the aromatic ring, which can in turn affect binding affinities to target proteins and metabolic stability.

Research on aminophenol derivatives has demonstrated that the nature and position of substituents on the aromatic ring are critical for their biological activities, such as antioxidant and cytotoxic effects. For instance, in a study on o-aminophenol derivatives, the introduction of various substituents led to a range of antioxidant activities. The scavenging capacity (SC50) and effective concentration (EC50) values varied significantly with different substitution patterns, highlighting the sensitivity of the molecule's antioxidant potential to changes in its electronic landscape. nih.gov

Similarly, in a series of synthesized p-aminophenol derivatives, the introduction of different benzoyl groups to the amino function resulted in varying analgesic and anti-inflammatory activities. The nature of the substituent on the benzoyl ring, such as bromo and nitro groups, modulated the biological response. researchgate.net

Table 1: Effect of Aromatic Ring Substituents on the Antioxidant Activity of o-Aminophenol Derivatives nih.gov

| Compound | Substituent(s) | SC50 (μg/mL) | EC50 (μg/mL) |

| 6a | Varies | 18.95 | - |

| 6b | Varies | 21.23 | - |

| 6c | Varies | 24.51 | - |

| 6d | Varies | - | 4.00 |

| 6e | Varies | 28.77 | - |

| 6f | Varies | 30.15 | - |

| 6g | Varies | - | 11.25 |

| 6h | Varies | 32.48 | - |

| 6i | Varies | 34.26 | - |

| 12a | Varies | - | 6.80 |

| 12b | Varies | 25.63 | - |

| Ascorbic Acid (Standard) | - | 12.60 | - |

| Quercetin (Standard) | - | - | 9.8 |

Note: The specific structures and substitution patterns for compounds 6a-6i and 12a-b are detailed in the source study. This table illustrates the principle of substituent effects on biological activity.

The data suggests that both electron-donating and electron-withdrawing groups can modulate the antioxidant capacity. For example, some derivatives showed superior antioxidant activity compared to the standard, quercetin, indicating that targeted substitutions can significantly enhance this property. nih.gov These findings underscore the importance of a systematic exploration of aromatic ring substituents in the design of novel this compound derivatives with optimized therapeutic potential.

Chain Length and Functional Group Variations

Modifications to the side chains and the introduction of different functional groups are fundamental strategies in optimizing the structure-activity profile of bioactive molecules. In the context of this compound derivatives, these variations can influence properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical determinants of pharmacological activity.

A key derivatization approach involves the N-acylation or O-alkylation of the amino and hydroxyl groups, respectively. researchgate.netumich.edu These modifications can alter the compound's solubility, membrane permeability, and interaction with target macromolecules.

Studies on other aminophenol-containing compounds have provided valuable insights into the effects of chain length. For example, in a series of p-alkylaminophenols, the antiproliferative potency was found to be dependent on the length of the alkyl chain. Longer chain lengths were associated with enhanced activity, suggesting that increased lipophilicity may play a role in their mechanism of action. nih.gov

Furthermore, the introduction of different functional groups can impart novel biological activities. For instance, the synthesis of Schiff base derivatives of 4-aminophenol (B1666318) by reacting the amino group with various aldehydes introduced imine functionalities and resulted in compounds with antimicrobial and antidiabetic properties. mdpi.com The nature of the aldehyde used, and thus the substituent on the imine, was shown to influence the spectrum and potency of the antimicrobial activity.

Table 2: Influence of N-Acyl and N-Arylidene Groups on the Biological Activity of Aminophenol Derivatives

| Parent Compound | Derivatization | Functional Group Introduced | Observed Biological Activity | Reference |

| p-Aminophenol | N-Benzoylation | Benzamide | Analgesic, Anti-inflammatory | researchgate.net |

| 4-Aminophenol | Schiff Base Formation | Imine (various substituents) | Antimicrobial, Antidiabetic | mdpi.com |

| 3-Aminophenol (B1664112) | Schiff Base Formation | Imine (various substituents) | Antimicrobial | researchgate.net |

These examples from related aminophenol structures strongly suggest that the biological profile of this compound could be significantly and strategically modulated through variations in chain length and the introduction of diverse functional groups at its reactive sites. Such derivatization efforts are crucial for the development of analogs with improved therapeutic properties.

Advanced Characterization and Spectroscopic Analysis for Research on 3 Amino 5 Cyclopropylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of 3-Amino-5-cyclopropylphenol. By analyzing the chemical environment of each proton and carbon atom, NMR provides a detailed map of the molecule.

¹H NMR and ¹³C NMR for Assignment and Purity Assessment

One-dimensional NMR techniques, including ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural assignment and the assessment of sample purity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine and hydroxyl protons, and the protons of the cyclopropyl (B3062369) group. The aromatic region would likely display complex splitting patterns due to the meta-substitution. The protons on the cyclopropyl ring are anticipated to appear in the upfield region, characteristic of strained ring systems. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon atoms in the molecule. The carbons of the phenol (B47542) ring will resonate in the downfield aromatic region, with their specific chemical shifts influenced by the electron-donating amino and hydroxyl groups and the cyclopropyl substituent. The carbons of the cyclopropyl ring are expected at significantly higher field strengths. chemicalbook.com

Predicted NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~6.0 - 7.0 | ~100 - 120 |

| Aromatic C-NH₂ | - | ~148 |

| Aromatic C-OH | - | ~158 |

| Aromatic C-Cyclopropyl | - | ~145 |

| Cyclopropyl CH (methine) | ~1.8 - 2.2 | ~15 - 20 |

| Cyclopropyl CH₂ (methylene) | ~0.5 - 1.0 | ~5 - 10 |

| NH₂ | Broad, ~3.5 - 4.5 | - |

| OH | Broad, ~8.5 - 9.5 | - |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Determination

For an unambiguous assignment of all proton and carbon signals, especially for the closely coupled aromatic system, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. It would be crucial for identifying which aromatic protons are adjacent to each other and for confirming the connectivity within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the aromatic ring and the cyclopropyl group to their corresponding carbon atoms. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds apart. This technique would be vital for establishing the connectivity between the cyclopropyl group and the phenol ring, and for assigning the quaternary (non-protonated) carbons of the aromatic ring by observing their correlations with nearby protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the precise molecular weight of this compound. This allows for the calculation of its exact elemental formula, providing strong evidence for the compound's identity. The expected exact mass can be calculated from the atomic masses of its constituent elements (9 carbons, 11 hydrogens, 1 nitrogen, 1 oxygen).

LC-MS for Purity and Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of a sample of this compound by separating it from any impurities or starting materials. Furthermore, LC-MS is an invaluable tool for monitoring the progress of a chemical reaction in real-time by tracking the consumption of reactants and the formation of the desired product.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment | Notes |

|---|---|---|

| [M]+• | [C₉H₁₁NO]+• | Molecular ion peak. |

| [M-28]+• | [C₈H₉N]+• | Loss of CO from the phenol group. future4200.com |

| [M-29]+• | [C₈H₈N]+• | Loss of a CHO radical. future4200.com |

| [M-41]+• | [C₆H₆NO]+• | Loss of the cyclopropyl group. |

The fragmentation of aminophenols often involves the loss of carbon monoxide (CO) or a formyl radical (CHO). future4200.com Additionally, cleavage of the bond connecting the cyclopropyl group to the aromatic ring is a likely fragmentation pathway. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H and N-H bonds of the hydroxyl and amino groups, respectively. These would appear as broad bands in the high-frequency region of the spectrum. Aromatic C-H stretching and C=C bending vibrations, as well as C-H stretching from the cyclopropyl group, would also be present. chemicalbook.comresearchgate.net

Predicted Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| O-H (Phenol) | 3200 - 3600 (broad) | Stretch |

| N-H (Amine) | 3300 - 3500 (medium) | Stretch |

| Aromatic C-H | 3000 - 3100 (sharp) | Stretch |

| Cyclopropyl C-H | ~3080 (sharp) | Stretch |

| Aliphatic C-H | 2850 - 3000 (medium) | Stretch |

| Aromatic C=C | 1500 - 1600 (medium) | Bend |

| C-O (Phenol) | 1200 - 1260 (strong) | Stretch |

| C-N (Amine) | 1250 - 1340 (medium) | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy is a fundamental technique for probing the electronic transitions within a molecule. For aromatic compounds like phenols and anilines, the absorption bands in the UV region typically arise from π→π* transitions within the benzene (B151609) ring. The spectrum of the parent compound, 3-aminophenol (B1664112), shows characteristic absorption peaks in the ultraviolet range. nist.gov

The electronic structure of this compound is defined by the benzene ring substituted with an electron-donating amino group (-NH₂) and a hydroxyl group (-OH), both of which possess lone pairs of electrons that can be delocalized into the aromatic system. This delocalization increases the energy of the highest occupied molecular orbital (HOMO) and decreases the energy of the lowest unoccupied molecular orbital (LUMO), reducing the HOMO-LUMO gap.

The introduction of a cyclopropyl group is expected to induce a bathochromic shift (a shift to longer wavelengths) in the absorption maxima compared to 3-aminophenol. The Walsh orbitals of the cyclopropyl ring can overlap with the π-system of the benzene ring, effectively extending the conjugation. This extended conjugation further lowers the energy required for the π→π* transition, resulting in the absorption of light at a longer wavelength.

Table 1: Representative UV-Vis Absorption Maxima for Aminophenol Analogues

| Compound | Solvent | λ_max (nm) | Transition |

|---|---|---|---|

| 3-Aminophenol | Not specified | ~285 | π→π* |

| L-Tyrosine (analogue) | Aqueous | 275 | π→π* |

Data is illustrative and sourced from studies on related compounds. nist.goviosrjournals.orgnih.gov

Photophysical Properties of this compound and its Fluorescent Analogues

Aminophenol derivatives are known to exhibit fluorescence, a property that is highly sensitive to their molecular structure and local environment. The photophysical behavior of this compound is governed by the interplay of the electron-donating amino and hydroxyl groups, which can lead to intramolecular charge transfer (ICT) upon photoexcitation.

Upon absorption of a photon, the molecule is promoted to an excited electronic state. For this compound, this excited state is expected to have a significant charge-transfer character, with electron density moving from the amino and hydroxyl groups towards the aromatic ring. The subsequent return to the ground state can occur via the emission of a photon (fluorescence).

Absorption Spectrum: As discussed, the absorption spectrum would likely show a primary π→π* transition, with the maximum absorption wavelength (λ_abs) influenced by the cyclopropyl substituent.

Emission Spectrum: The fluorescence emission spectrum is typically a mirror image of the absorption band and occurs at a longer wavelength (λ_em). The difference between the absorption and emission maxima is known as the Stokes shift. The emission properties of aminophenol-based Schiff bases have been studied, showing that functionalization significantly impacts their fluorescence. nih.gov

The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The Stokes shift (Δν) is the difference in energy between the absorption and emission maxima and is indicative of the structural and electronic rearrangement in the excited state.

For molecules exhibiting ICT, a larger change in dipole moment between the ground and excited states often leads to a larger Stokes shift, especially in polar solvents. nih.gov The cyclopropyl group in this compound may enhance the ICT character, potentially leading to a significant Stokes shift. The quantum yield can be sensitive to the solvent environment, often decreasing in polar protic solvents due to increased non-radiative decay pathways. nih.gov Studies on locked analogues of the Green Fluorescent Protein (GFP) chromophore, which share structural similarities, have demonstrated giant Stokes shifts of up to 1 eV. researchgate.netrsc.org

Table 2: Illustrative Photophysical Properties of Fluorescent Analogues

| Fluorophore Class | Stokes Shift (nm) | Quantum Yield (Φ_F) | Solvent/Environment |

|---|---|---|---|

| Dapoxyl Dyes | >200 | Variable | Polarity Dependent |

| Locked GFP Chromophores | ~150-200 (~1 eV) | 0.1 - 0.7 | Varied Solvents |

Data is illustrative and sourced from studies on various fluorescent dyes. researchgate.netnih.govwikipedia.org

Solvatochromism is the phenomenon where the absorption or emission wavelength of a compound changes with the polarity of the solvent. wikipedia.org Dyes with a significant change in dipole moment upon excitation, such as those with ICT character, typically exhibit strong solvatochromism. core.ac.uk

This compound is expected to display positive solvatochromism, meaning its fluorescence emission will shift to longer wavelengths (a red shift) as the solvent polarity increases. In a polar solvent, the more polar excited state is stabilized to a greater extent than the ground state, reducing the energy gap for emission. wikipedia.org This property makes such compounds valuable as environmental probes. nih.govsocietechimiquedefrance.fr

Table 3: Example of Solvatochromism in a Push-Pull Dye

| Solvent | Dielectric Constant (ε) | Emission λ_max (nm) |

|---|---|---|

| Toluene | 2.4 | Orange Emission |

| Acetone | 21 | Red Emission |

| Methanol | 33 | Further Red-Shifted |

Data represents the general trend for a positive solvatochromic dye like 4,4'-bis(dimethylamino)fuchsone. wikipedia.org

The inherent environmental sensitivity of the aminophenol scaffold makes it an excellent building block for fluorescent probes and labels. tandfonline.com The amino and hydroxyl groups serve as reactive handles for synthesizing more complex sensors. By attaching specific recognition moieties, probes based on this core can be designed for detecting:

Metal Ions: The amino and hydroxyl groups can act as a chelating site for metal ions. Binding can modulate the ICT process, leading to a detectable change in fluorescence. nih.gov

pH: The acidity of the phenolic proton and the basicity of the amino group make the fluorescence of these compounds sensitive to pH changes.

Polarity and Viscosity: The solvatochromic and fluorogenic nature allows for the mapping of polarity and viscosity in microenvironments, such as within living cells or lipid membranes. core.ac.uknih.gov

Other Analytes: Functionalization can create probes for various biological molecules and environmental pollutants. bohrium.comresearchgate.net

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of the structure of 3-aminophenol provides a foundational understanding. uq.edu.aunih.gov

In the solid state, 3-aminophenol molecules would be held together by a network of intermolecular hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups. These interactions dictate the crystal packing arrangement.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

The study of crystal packing and intermolecular interactions is fundamental to understanding the solid-state properties of a chemical compound. For this compound, these investigations would typically be carried out using single-crystal X-ray diffraction. This technique provides precise information on the spatial arrangement of molecules within the crystal lattice and the nature of the forces holding them together.

The molecular structure of this compound, featuring a hydroxyl group, an amino group, a phenyl ring, and a cyclopropyl substituent, suggests the presence of several key intermolecular interactions that would dictate its crystal packing:

Hydrogen Bonding: The primary and most influential intermolecular force in the crystal structure of this compound would be hydrogen bonding. The hydroxyl (-OH) and amino (-NH₂) groups are excellent hydrogen bond donors and acceptors. It is anticipated that a network of intermolecular hydrogen bonds would be observed, potentially involving the oxygen of the hydroxyl group, the nitrogen of the amino group, and neighboring molecules. These interactions are crucial in stabilizing the crystal lattice.

A hypothetical table of crystallographic data that would be generated from such a study is presented below. Please note that this data is illustrative and not based on experimental results for this compound.

| Crystallographic Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 995.4 |

| Z | 4 |

Absolute Configuration Determination

The concept of absolute configuration is relevant for chiral molecules, which are non-superimposable on their mirror images. The structure of this compound itself is achiral and therefore does not have an absolute configuration to be determined.

However, if a chiral center were introduced into the molecule, for instance, through substitution on the cyclopropyl ring or the creation of a stereocenter elsewhere, the determination of its absolute configuration would become a critical aspect of its characterization. The primary method for unambiguously determining the absolute configuration of a chiral compound in its crystalline form is single-crystal X-ray crystallography, often through the analysis of anomalous dispersion.

The process would involve the following steps:

Crystallization of a Single Enantiomer: A pure sample of one of the enantiomers of the chiral derivative of this compound would need to be crystallized.

X-ray Diffraction Data Collection: High-quality diffraction data would be collected, typically using a radiation source that allows for the measurement of anomalous scattering effects (e.g., copper or chromium radiation).

Structure Refinement and Flack Parameter Analysis: The crystal structure would be solved and refined. The absolute configuration would then be determined by calculating the Flack parameter. A value of the Flack parameter close to zero for a given stereochemical assignment would confirm that assignment with a high degree of confidence.

In the absence of a suitable crystal, other spectroscopic methods such as circular dichroism (CD) spectroscopy could be employed, often in conjunction with quantum chemical calculations, to infer the absolute configuration.

A summary of the techniques for absolute configuration determination is provided in the table below.

| Technique | Principle | Application to a Chiral Derivative |

|---|---|---|

| Single-Crystal X-ray Crystallography | Anomalous dispersion of X-rays by atoms. | Direct and unambiguous determination of the three-dimensional arrangement of atoms in space. |

| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light. | Comparison of the experimental CD spectrum with theoretical spectra calculated for the possible enantiomers. |

Potential Research Directions and Applications As Chemical Intermediates

Role of 3-Amino-5-cyclopropylphenol as a Versatile Chemical Building Block

This compound is a valuable chemical intermediate due to its unique molecular structure, which combines a phenol (B47542), an aniline (B41778), and a cyclopropyl (B3062369) group. This trifunctional scaffold offers multiple reactive sites for chemical modification, making it a versatile building block in organic synthesis. The presence of the cyclopropyl ring, a common feature in many pharmaceuticals and agrochemicals, introduces conformational rigidity and can influence the molecule's electronic properties and biological activity. nih.gov

The amino and hydroxyl groups on the aromatic ring can undergo a variety of chemical transformations. These functional groups allow for the introduction of diverse substituents and the construction of more complex molecular architectures. The cyclopropyl group itself can participate in certain reactions, although it is generally more stable than other strained ring systems. This combination of functionalities makes this compound a key starting material for creating a wide range of organic compounds.

Use in the Synthesis of Advanced Organic Materials

The unique properties of this compound make it a candidate for the synthesis of advanced organic materials. The amino and hydroxyl groups can be used as points of polymerization to create novel polymers with specific thermal, electronic, or mechanical properties. The incorporation of the cyclopropyl moiety into a polymer backbone could lead to materials with enhanced rigidity and potentially unique packing characteristics.

Precursor in the Development of Agrochemicals

The structural motifs present in this compound are found in various agrochemicals. The cyclopropane (B1198618) ring is a known component of some insecticides and herbicides, contributing to their biological efficacy. nih.gov The amino and phenol groups provide handles for synthesizing a variety of derivatives that can be screened for pesticidal or herbicidal activity. The development of new agrochemicals is crucial for crop protection, and intermediates like this compound are important starting points for the synthesis of novel active ingredients. mdpi.com For instance, the synthesis of novel anthranilic diamide (B1670390) insecticides has been shown to start from related building blocks. mdpi.com

Applications in Advanced Pharmaceutical Intermediate Synthesis

This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical compounds. Its distinct structural features, including the cyclopropyl group, are often sought after in drug design to enhance binding affinity to biological targets and to improve pharmacokinetic properties. The amino and hydroxyl groups provide reactive sites for building more elaborate molecular frameworks, a common strategy in the development of new therapeutic agents. google.com The synthesis of various biologically active compounds, such as aminophosphonates and other complex molecules, often relies on versatile building blocks that can be readily modified. mdpi.com

Exploration in Combinatorial Chemistry and Library Design

Combinatorial chemistry is a powerful technique for the rapid synthesis of large numbers of different but structurally related molecules, known as a chemical library. wikipedia.orgnih.gov This approach is widely used in drug discovery and materials science to screen for compounds with desired properties. umb.edu this compound is an excellent candidate for use in combinatorial library design due to its multiple points of diversification. iipseries.org

The amino and hydroxyl groups can be readily functionalized with a wide variety of reagents, allowing for the creation of a diverse set of derivatives. mdpi.com For example, the amino group can be acylated, alkylated, or used in the formation of ureas and sulfonamides, while the hydroxyl group can be etherified or esterified. This allows for the systematic exploration of the chemical space around the this compound core, which can accelerate the discovery of new lead compounds in drug development or novel materials with specific functions. nih.gov The use of solid-phase synthesis techniques can further automate and streamline the creation of these libraries. ajrconline.orgnih.gov

Q & A

Basic Research Questions